Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane
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Overview
Description
Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane is an organotin compound that features a triazole ring. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The triazole ring in this compound is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties.
Mechanism of Action
Target of Action
Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane, also known as 3-methyl-2-tributylstannyltriazole, is a complex compoundCompounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, and anti-inflammatory activities .
Mode of Action
It’s worth noting that triazole-type ring structures can coordinate with the heme iron of the cyp enzyme
Biochemical Pathways
It’s known that triazole derivatives can interfere with the synthesis of ergosterol, a key component of fungal cell membranes . This suggests that 3-methyl-2-tributylstannyltriazole might have potential antifungal properties.
Result of Action
Based on the known effects of similar compounds, it could potentially exhibit antimicrobial, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane typically involves the reaction of tributyltin chloride with 2-methyl-1,2,4-triazole. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the stannane bond. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tin compound.
Industrial Production Methods
Industrial production methods for organotin compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The tin atom can be substituted by other nucleophiles, leading to the formation of new organotin compounds.
Oxidation Reactions: The compound can be oxidized to form tin oxides or other higher oxidation state tin compounds.
Coupling Reactions: It can participate in coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Coupling Reactions: Palladium or copper catalysts are often employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organotin derivatives, while oxidation reactions typically produce tin oxides.
Scientific Research Applications
Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s triazole ring is of interest in the development of bioactive molecules, including potential anticancer and antimicrobial agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of polymers and other materials, where its unique chemical properties can be leveraged to enhance material performance.
Comparison with Similar Compounds
Similar Compounds
Tributylstannane: Lacks the triazole ring, making it less versatile in certain chemical reactions.
2-Methyl-1,2,4-triazole: Lacks the organotin component, limiting its applications in catalysis and materials science.
Triphenyl-(2-methyl-1,2,4-triazol-3-yl)stannane: Similar structure but with phenyl groups instead of butyl groups, which can influence its reactivity and applications.
Uniqueness
Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane is unique due to the combination of the triazole ring and the organotin moiety. This combination imparts a unique set of chemical properties, making it valuable in a wide range of applications from organic synthesis to materials science.
Properties
IUPAC Name |
tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H4N3.Sn/c3*1-3-4-2;1-6-3-4-2-5-6;/h3*1,3-4H2,2H3;2H,1H3; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBBXMWBVDNMND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=NN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3Sn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285995-12-2 |
Source
|
Record name | 1-methyl-5-(tributylstannyl)-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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